(S)-2-Amino-7-Hydroxytetralin
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves understanding how the compound is synthesized. It could involve multiple chemical reactions, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its behavior in acidic or basic conditions, its reactivity with various functional groups, and its role in specific chemical reactions.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Dopamine Receptor Agonism
(S)-2-Amino-7-Hydroxytetralin and its derivatives have been extensively studied for their potency as dopamine receptor agonists. Research indicates that certain derivatives, particularly those with specific hydroxy substitutions, show high affinity for dopamine D2 and D3 receptors, as highlighted by Beaulieu et al. (1984) in their study on N,N-disubstituted 2-aminotetralins as potent D-2 dopamine receptor agonists (Beaulieu et al., 1984). Similarly, van Vliet et al. (1996) evaluated the binding affinities of various 2-aminotetralins, emphasizing their relevance in dopamine receptor subtype selectivity (van Vliet et al., 1996).
Synthesis and Chemical Studies
The synthesis of 2-Amino-7-hydroxytetralin monohydrate has been an area of interest for researchers. Wen Ying-pin (2010) detailed the synthesis process starting from 7-methoxy-2-tetralone, achieving yields of up to 30% (Wen Ying-pin, 2010). Additionally, Aaseng and Gautun (2014) described a novel total synthesis method for (S)-2-amino-7-methoxytetralin, derived from L-aspartic acid (Aaseng & Gautun, 2014).
Hydroxylation and Biosynthesis
The hydroxylation process of hydrophobic amino acids, including hydroxy amino acids like (S)-2-Amino-7-Hydroxytetralin, has significant applications in biotechnology and molecular biology. Sun et al. (2018) discussed the biosynthesis of hydroxy amino acids and their unique functions in antifungal, antibacterial, antiviral, and anticancer properties (Sun et al., 2018).
Catalytic Mechanisms
Research into the catalytic mechanisms of compounds like (S)-2-Amino-7-Hydroxytetralin has implications for industrial applications. Hernández et al. (2017) demonstrated a systems biocatalysis approach for the stereoselective synthesis of amino acids using a combination of aldolases and transaminases (Hernández et al., 2017).
Receptor Interaction and Pharmacodynamics
Studies have shown that the interaction of 2-aminotetralin derivatives with dopamine receptors can lead to varied pharmacodynamic effects. For instance, Gilbert and Cooper (1995) investigated the impact of 7-hydroxy-N,N-di-n-propyl-2-aminotetralin in reducing locomotion and sucrose ingestion, suggesting its mediation at D3 receptors (Gilbert & Cooper, 1995).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This could include its toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and methods for improving its synthesis.
properties
IUPAC Name |
(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563626 | |
Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-7-Hydroxytetralin | |
CAS RN |
85951-60-6 | |
Record name | (7S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85951-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthalenol, 7-amino-5,6,7,8-tetrahydro-, (7S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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